molecular formula C7H14N2OS B6604263 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one CAS No. 2613382-01-5

5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one

Cat. No.: B6604263
CAS No.: 2613382-01-5
M. Wt: 174.27 g/mol
InChI Key: NXGALZBJMVSEDC-UHFFFAOYSA-N
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Description

5-Imino-5λ⁶-thia-8-azaspiro[3.5]nonan-5-one is a spirocyclic compound characterized by a unique combination of functional groups:

  • Spirocyclic core: A bicyclic structure with two rings sharing a single atom (spiro[3.5]nonane framework).
  • Thia (sulfur) group: The "5λ⁶-thia" designation indicates a sulfur atom in the +6 oxidation state, forming a sulfone group (SO₂).
  • Imino group: A NH group replacing a carbonyl oxygen, creating an imine-like structure.

This compound's structural complexity makes it valuable in medicinal chemistry and materials science, particularly for studying hydrogen bonding, metal coordination, and enzyme interactions.

Properties

IUPAC Name

5-imino-5λ6-thia-8-azaspiro[3.5]nonane 5-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c8-11(10)5-4-9-6-7(11)2-1-3-7/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGALZBJMVSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCS2(=N)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with an aziridine derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one involves its interaction with molecular targets through its imino and thia groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spiro structure also allows for unique spatial interactions with biological macromolecules, potentially leading to specific binding and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 5-imino-5λ⁶-thia-8-azaspiro[3.5]nonan-5-one and related spirocyclic compounds:

Compound Name Molecular Formula Key Features Unique Aspects vs. Target Compound
5-Imino-5λ⁶-thia-8-azaspiro[3.5]nonan-5-one C₈H₁₃N₂O₂S Sulfone (SO₂), imino (NH) group, spiro[3.5]nonane Reference compound with dual sulfone-imino functionality
8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide C₈H₁₆ClNO₂S Sulfone, amino group, hydrochloride salt Amino instead of imino; salt form enhances solubility
8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide C₇H₁₃NO₂S Sulfone, no imino group Simpler structure lacking nitrogen-based functionality
5-Azaspiro[3.5]nonan-8-one C₈H₁₃NO Ketone group, no sulfur Oxygen-based reactivity differs from sulfone/imino
2-Thia-5-azaspiro[3.5]nonane C₈H₉S Sulfur atom (non-oxidized), no sulfone/imino Lower oxidation state sulfur; reduced polarity
5-Methyl-5-azaspiro[3.5]nonan-8-one C₉H₁₅NO Methyl group at N5, ketone Alkyl substitution alters steric and electronic effects
Sulfone vs. Non-Sulfone Compounds
  • The sulfone group in 5λ⁶-thia derivatives enhances polarity and stability, making them suitable for aqueous reaction conditions . In contrast, non-sulfone analogs like 2-thia-5-azaspiro[3.5]nonane exhibit lower solubility and reactivity .
Imino vs. Amino/Ketone Groups
  • The imino group in the target compound can participate in tautomerization and form Schiff bases, unlike the amino group in 8-amino-5-thiaspiro[3.5]nonane 5,5-dioxide . This property is advantageous in catalysis and drug design.
  • Ketone-containing analogs (e.g., 5-azaspiro[3.5]nonan-8-one) are more reactive toward nucleophiles but lack the sulfur-based electronic effects seen in sulfones .

Pharmacological Potential

  • Sulfone-imino hybrids are under investigation for antimicrobial and anti-inflammatory applications, leveraging their dual hydrogen-bonding and electron-withdrawing properties .
  • Comparative studies with 2,8-dioxa-5-azaspiro[3.5]nonane highlight the importance of sulfur in enhancing metabolic stability .

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